A Comprehensive Technical Guide to the Synthesis and Characterization of 2-Amino-4-tert-butylbenzoic Acid
A Comprehensive Technical Guide to the Synthesis and Characterization of 2-Amino-4-tert-butylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed exploration of the synthesis and characterization of 2-Amino-4-tert-butylbenzoic acid, a potentially valuable building block in medicinal chemistry and materials science. This document moves beyond a simple recitation of facts to offer a Senior Application Scientist's perspective on the strategic choices and underlying principles that inform the synthetic and analytical process.
Introduction: The Significance of Substituted Anthranilic Acids
2-Amino-4-tert-butylbenzoic acid belongs to the class of substituted anthranilic acids. These molecules are privileged scaffolds in drug discovery, appearing in a wide array of pharmacologically active compounds. The strategic placement of substituents on the anthranilic acid core allows for the fine-tuning of physicochemical properties such as lipophilicity, electronic character, and metabolic stability, all of which are critical determinants of a drug candidate's efficacy and safety profile. The introduction of a bulky tert-butyl group at the 4-position is of particular interest as it can impart increased metabolic stability and modulate receptor-binding interactions.
Synthetic Strategy: A Proposed Route via Nitration and Reduction
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Electrophilic Nitration: The introduction of a nitro group at the 2-position of the aromatic ring.
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Reduction of the Nitro Group: Conversion of the nitro functionality to the desired primary amine.
This strategy is predicated on the directing effects of the substituents on the benzene ring. The carboxylic acid is a meta-directing group, while the tert-butyl group is an ortho, para-director. In this case, the activating effect of the tert-butyl group is expected to direct the incoming electrophile (the nitronium ion) to the ortho position (C2), which is sterically less hindered than the C3 position.
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of 2-Amino-4-tert-butylbenzoic acid.
Detailed Experimental Protocols
The following are detailed, proposed protocols for the synthesis of 2-Amino-4-tert-butylbenzoic acid. These protocols are based on standard laboratory procedures for similar transformations and should be adapted and optimized as necessary.
Part 1: Synthesis of 2-Nitro-4-tert-butylbenzoic acid
Principle: This step involves the electrophilic nitration of 4-tert-butylbenzoic acid using a mixture of nitric acid and sulfuric acid. The strong acid mixture generates the nitronium ion (NO₂⁺), which is the active electrophile. The reaction is typically carried out at low temperatures to control the exothermicity and minimize side reactions.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-tert-butylbenzoic acid | 178.23 | 10.0 g | 0.056 |
| Concentrated Sulfuric Acid (98%) | 98.08 | 50 mL | - |
| Concentrated Nitric Acid (70%) | 63.01 | 6.0 mL | ~0.09 |
| Ice | - | As needed | - |
| Deionized Water | 18.02 | As needed | - |
Procedure:
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In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 10.0 g (0.056 mol) of 4-tert-butylbenzoic acid to 50 mL of concentrated sulfuric acid.
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Stir the mixture at room temperature until all the solid has dissolved.
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Cool the flask in an ice-salt bath to maintain a temperature between 0 and 5 °C.
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Slowly add 6.0 mL of concentrated nitric acid dropwise from the dropping funnel over a period of 30-45 minutes, ensuring the temperature does not exceed 10 °C.
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After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 2 hours.
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Carefully pour the reaction mixture onto approximately 200 g of crushed ice with vigorous stirring.
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A precipitate of 2-nitro-4-tert-butylbenzoic acid will form.
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Collect the solid by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral to litmus paper.
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Dry the product in a vacuum oven at 50-60 °C.
Purification: The crude product can be recrystallized from an ethanol-water mixture to afford a purified product.
Part 2: Synthesis of 2-Amino-4-tert-butylbenzoic acid
Principle: This step involves the reduction of the nitro group to a primary amine. Several methods can be employed for this transformation. A common and effective method is the use of tin(II) chloride in the presence of hydrochloric acid. Alternatively, catalytic hydrogenation can be used.
Method A: Reduction with Tin(II) Chloride
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Nitro-4-tert-butylbenzoic acid | 223.22 | 5.0 g | 0.022 |
| Tin(II) chloride dihydrate (SnCl₂·2H₂O) | 225.63 | 25.0 g | 0.111 |
| Concentrated Hydrochloric Acid (37%) | 36.46 | 50 mL | - |
| Sodium Hydroxide (NaOH) | 40.00 | As needed | - |
| Ethanol | 46.07 | As needed | - |
Procedure:
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In a 250 mL round-bottom flask, suspend 5.0 g (0.022 mol) of 2-nitro-4-tert-butylbenzoic acid in 50 mL of concentrated hydrochloric acid.
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Add 25.0 g (0.111 mol) of tin(II) chloride dihydrate to the suspension.
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Heat the mixture to reflux with stirring for 2-3 hours. The reaction can be monitored by thin-layer chromatography (TLC).
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Cool the reaction mixture to room temperature. A precipitate of the amine salt may form.
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Carefully neutralize the mixture by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 8-9. This will precipitate tin hydroxides.
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Extract the product into a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
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Remove the solvent under reduced pressure to yield the crude 2-amino-4-tert-butylbenzoic acid.
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol-water or toluene.
Method B: Catalytic Hydrogenation
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Nitro-4-tert-butylbenzoic acid | 223.22 | 5.0 g | 0.022 |
| Palladium on Carbon (10% Pd/C) | - | 0.5 g | - |
| Ethanol or Methanol | - | 100 mL | - |
| Hydrogen Gas (H₂) | 2.02 | Balloon or H₂ cylinder | - |
Procedure:
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Dissolve 5.0 g (0.022 mol) of 2-nitro-4-tert-butylbenzoic acid in 100 mL of ethanol or methanol in a hydrogenation flask.
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Carefully add 0.5 g of 10% Pd/C catalyst to the solution.
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Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogen gas cylinder.
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Evacuate the flask and backfill with hydrogen three times to ensure an inert atmosphere.
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Stir the reaction mixture vigorously under a positive pressure of hydrogen at room temperature.
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Monitor the reaction progress by TLC or by observing the uptake of hydrogen.
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Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
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Wash the Celite pad with the reaction solvent.
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Evaporate the solvent from the filtrate under reduced pressure to obtain the product.
Purification: The product can be further purified by recrystallization as described in Method A.
Characterization of 2-Amino-4-tert-butylbenzoic acid
The identity and purity of the synthesized 2-Amino-4-tert-butylbenzoic acid should be confirmed by a combination of spectroscopic techniques. Below are the predicted characteristic data based on the analysis of structurally similar compounds.
Physical Properties
| Property | Predicted Value | Source/Analogy |
| Molecular Formula | C₁₁H₁₅NO₂ | - |
| Molecular Weight | 193.24 g/mol | - |
| Appearance | Off-white to pale yellow solid | General appearance of aromatic amines |
| Melting Point | 167-168 °C | [1] |
Predicted Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance)
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Solvent: DMSO-d₆
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Predicted Chemical Shifts (δ, ppm):
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1.2-1.4 (s, 9H): The nine equivalent protons of the tert-butyl group will appear as a sharp singlet.
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6.5-6.7 (m, 2H): The aromatic protons at positions 3 and 5 are expected to appear in this region. The proton at C5 will likely be a doublet, and the proton at C3 a doublet of doublets due to coupling with the adjacent protons.
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7.5-7.7 (d, 1H): The aromatic proton at position 6, ortho to the carboxylic acid group, is expected to be deshielded and appear as a doublet.
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~5.0-6.0 (br s, 2H): The two protons of the amino group will likely appear as a broad singlet, and its chemical shift can be variable depending on concentration and temperature.
-
~11.0-13.0 (br s, 1H): The carboxylic acid proton is expected to be a broad singlet at a downfield chemical shift.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
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Solvent: DMSO-d₆
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Predicted Chemical Shifts (δ, ppm):
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~31.0: The three equivalent methyl carbons of the tert-butyl group.
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~34.0: The quaternary carbon of the tert-butyl group.
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~110-120: The aromatic carbons C3, C5, and C1 (the carbon bearing the carboxylic acid).
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~140-150: The aromatic carbons C2 (bearing the amino group) and C4 (bearing the tert-butyl group).
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~168-172: The carbonyl carbon of the carboxylic acid group.
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FTIR (Fourier-Transform Infrared) Spectroscopy
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Key Vibrational Frequencies (cm⁻¹):
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3400-3200: N-H stretching vibrations of the primary amine (typically two bands).
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3300-2500: O-H stretching of the carboxylic acid, often appearing as a broad band.
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~1680-1660: C=O stretching of the carboxylic acid carbonyl group.
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~1600 and ~1475: C=C stretching vibrations within the aromatic ring.
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~1300-1200: C-N stretching of the aromatic amine.
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~850-800: C-H out-of-plane bending, indicative of the substitution pattern on the benzene ring.
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Mass Spectrometry (MS)
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Method: Electrospray Ionization (ESI)
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Predicted m/z:
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[M+H]⁺: 194.11
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[M-H]⁻: 192.10
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Safety and Handling
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4-tert-butylbenzoic acid: May cause skin and eye irritation.[2][3]
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Nitric Acid and Sulfuric Acid: Highly corrosive and strong oxidizing agents. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
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2-Nitro-4-tert-butylbenzoic acid: The toxicological properties have not been fully investigated. Assume it is harmful and handle with care.
-
Tin(II) chloride: Harmful if swallowed and may cause skin and eye irritation.
-
2-Amino-4-tert-butylbenzoic acid: While specific data is limited, aromatic amines should generally be handled with caution as they can be toxic and may be skin sensitizers.
Always consult the Safety Data Sheet (SDS) for each reagent before use and perform all manipulations in a well-ventilated fume hood.
Applications and Future Directions
2-Amino-4-tert-butylbenzoic acid holds promise as a versatile intermediate in several areas:
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Pharmaceuticals: As a scaffold for the synthesis of novel therapeutic agents, where the tert-butyl group can enhance metabolic stability and the amino and carboxylic acid groups provide handles for further derivatization.
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Materials Science: As a monomer for the synthesis of specialty polymers with tailored thermal and mechanical properties.
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Agrochemicals: As a building block for the development of new pesticides and herbicides.
The synthetic route and characterization data presented in this guide provide a solid foundation for researchers to produce and utilize this valuable compound in their respective fields.
References
- Google Patents. CN1093354A - The preparation method of 2-amino-4-tert.-butyl phenol.
- Google Patents. CN105884628A - Preparation method of 2,4-ditertbutyl-5-aminophenol.
-
Organic Syntheses. SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. A USEFUL BUILDING BLOCK FOR THE PREPARATION OF 4-HYDROXYPIPECOLATE DERIVATIVES. [Link]
-
PubChemLite. 2-amino-4-tert-butylbenzoic acid (C11H15NO2). [Link]
-
Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]
-
NIST WebBook. Benzoic acid, 2-amino-4-methyl-. [Link]
-
American Elements. 2-Amino-4-(tert-butyl)benzoic acid. [Link]
-
NIST WebBook. Benzoic acid, 2-amino-. [Link]
-
PubChem. Tert-butyl 2-amino-4-aminosulfonylbenzoate. [Link]
-
Applications of PTBBA In the Chemical Industry: A Comprehensive Overview. Medium. (2023-05-25). [Link]
-
Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. ResearchGate. (2025-08-08). [Link]
-
Organic Syntheses. PREPARATION OF (RS)-(+)-TERT-BUTYL TERT-BUTANETHIOSULFINATE. [Link]
-
PubChem. 4-tert-Butylbenzoic acid. [Link]
-
The Royal Society of Chemistry. Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. [Link]
-
A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. MDPI. [Link]
-
Vinati Organics Limited. A Detailed Summary About Para Tert Butyl Benzoic Acid. (2022-05-04). [Link]
- Google Patents.
-
NIST WebBook. Benzoic acid, p-tert-butyl-. [Link]
-
ResearchGate. How to purify p-amino tert butyl benzamide ?. (2016-12-16). [Link]
-
NIST WebBook. 4-Aminobenzoic acid, 2TMS derivative. [Link]
-
SpectraBase. 4-Tert-butylbenzoic acid - Optional[13C NMR] - Chemical Shifts. [Link]
